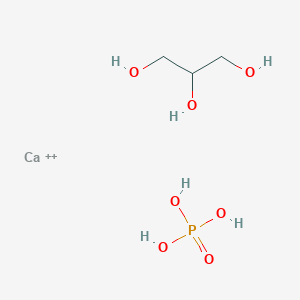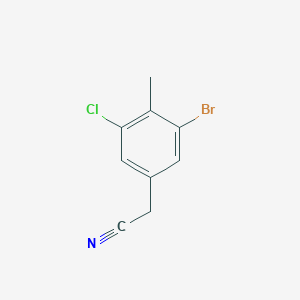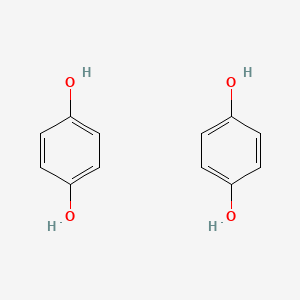
benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,4-diol, also known as hydroquinone or quinol, is an aromatic organic compound that belongs to the class of phenols. It is a derivative of benzene with the chemical formula C₆H₄(OH)₂. This compound has two hydroxyl groups bonded to a benzene ring in a para position, making it a white granular solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene-1,4-diol can be synthesized through several methods. One common method involves the dialkylation of benzene with propene to produce 1,4-diisopropylbenzene. This compound then reacts with air to form bis(hydroperoxide), which rearranges in acid to yield acetone and this compound .
Industrial Production Methods
Industrially, this compound is produced using the cumene process. This process involves the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, followed by acid-catalyzed cleavage to produce phenol and acetone. The phenol is then further oxidized to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Reduction: It can be reduced to form hydroquinone derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ferric chloride.
Reduction: Sodium borohydride.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products
Oxidation: 1,4-benzoquinone.
Reduction: Hydroquinone derivatives.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Benzene-1,4-diol has a wide range of applications in scientific research and industry:
Chemistry: It is used as a reducing agent and an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its antibacterial properties and its role in inhibiting bacterial pathogens.
Industry: It is used in the production of polymers, dyes, and photographic developers.
Mechanism of Action
The mechanism of action of benzene-1,4-diol involves its ability to act as a reducing agent. It can donate electrons to other molecules, thereby reducing them. In biological systems, it inhibits the enzyme tyrosinase, which is involved in the production of melanin. This inhibition leads to a decrease in melanin production, making it effective in skin lightening treatments .
Comparison with Similar Compounds
Benzene-1,4-diol can be compared with other dihydroxybenzenes, such as catechol (benzene-1,2-diol) and resorcinol (benzene-1,3-diol):
Catechol (benzene-1,2-diol): Has hydroxyl groups in the ortho position.
Resorcinol (benzene-1,3-diol): Has hydroxyl groups in the meta position.
Uniqueness
This compound is unique due to its para configuration, which gives it distinct chemical properties and reactivity compared to its ortho and meta counterparts. This configuration makes it particularly useful in applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
benzene-1,4-diol |
InChI |
InChI=1S/2C6H6O2/c2*7-5-1-2-6(8)4-3-5/h2*1-4,7-8H |
InChI Key |
LJSAJMXWXGSVNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)O.C1=CC(=CC=C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({2-[(4-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl acetate](/img/structure/B12442484.png)

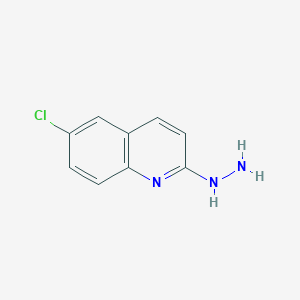
![1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12442495.png)
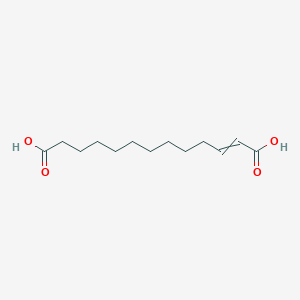
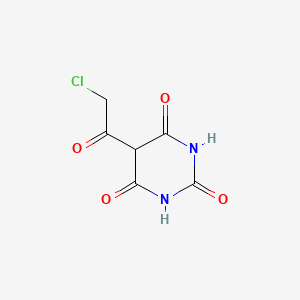
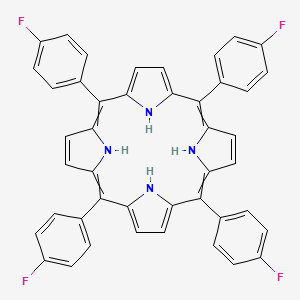
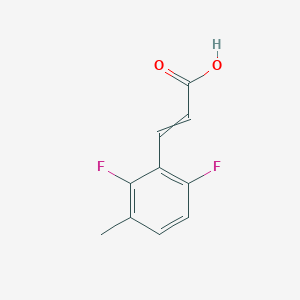
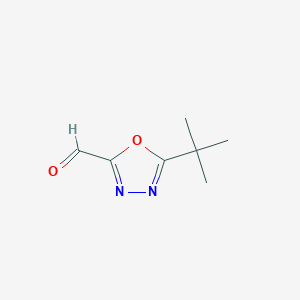
![1-[4-(4-Chloro-3-ethylphenoxy)phenyl]ethanone](/img/structure/B12442534.png)
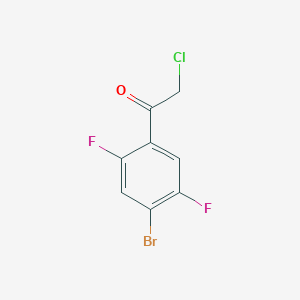
![3-[3-Fluoro-4-(trifluoromethoxy)phenyl]-2-propenoic acid](/img/structure/B12442555.png)
